

(2-Methylpyridin-3-yl)methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (2-Methylpyridin-3-yl)methanamine

Cat. No.: B1312839

[Get Quote](#)

Technical Guide: (2-Methylpyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of **(2-Methylpyridin-3-yl)methanamine**. Additionally, it outlines a representative experimental workflow for the investigation of similar pyridine-methanamine derivatives as potential therapeutic agents, based on published research in the field of antitubercular drug discovery.

Core Molecular Data

The fundamental molecular and chemical properties of **(2-Methylpyridin-3-yl)methanamine** are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ N ₂	[1]
Molecular Weight	122.17 g/mol	[1]
CAS Number	58539-64-3	[1]

Representative Experimental Protocols

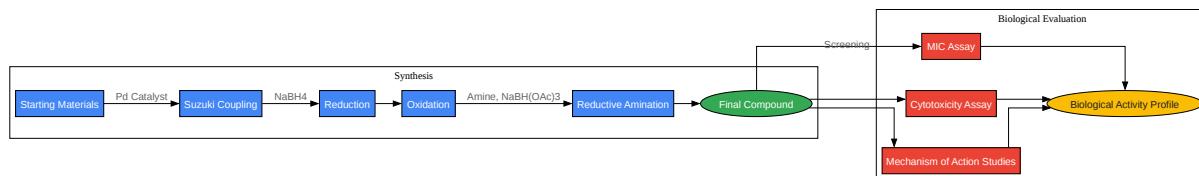
While specific experimental protocols for **(2-Methylpyridin-3-yl)methanamine** are not extensively detailed in publicly available literature, the following methodologies are representative of the types of studies conducted on structurally related pyridine-methanamine derivatives, such as those investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for antitubercular applications.

Synthesis of Pyridine-Methanamine Derivatives

A general multi-step synthesis for pyridine-methanamine derivatives can be described, often starting from a commercially available substituted pyridine. A representative synthesis may involve the following key steps:

- **Suzuki Coupling:** A brominated pyridine precursor can be coupled with a boronic acid to introduce a desired substituent. This reaction is typically catalyzed by a palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$, in the presence of a base like sodium carbonate.
- **Reduction of an Ester Group:** If the precursor contains an ester group, it can be reduced to an alcohol using a reducing agent like sodium borohydride (NaBH_4) in a solvent such as methanol.
- **Oxidation to an Aldehyde:** The resulting alcohol can then be oxidized to an aldehyde.
- **Reductive Amination:** The aldehyde is then reacted with a desired amine in the presence of a reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), to form the final amine product.

Evaluation of Antimycobacterial Activity


The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial activity. A representative protocol for determining the MIC of pyridine-methanamine derivatives against *Mycobacterium tuberculosis* (M.tb) is as follows:

- **Preparation of Compounds:** The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

- **Bacterial Culture:** *M. tuberculosis* H37Rv is cultured in an appropriate broth medium, for example, Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol.
- **Microplate Assay:** The assay is typically performed in 96-well microplates. The test compounds are serially diluted in the culture medium in the wells.
- **Inoculation:** A standardized inoculum of *M. tuberculosis* is added to each well.
- **Incubation:** The plates are incubated at 37°C for a defined period, usually several days.
- **Determination of MIC:** The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of pyridine-methanamine derivatives as potential therapeutic agents.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and biological evaluation of pyridine-methanamine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [(2-Methylpyridin-3-yl)methanamine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1312839#2-methylpyridin-3-yl-methanamine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

